molecular formula C12H6BrClF3NS B1519011 2-((4-Bromophenyl)thio)-3-chloro-5-(trifluoromethyl)pyridine CAS No. 1053658-57-3

2-((4-Bromophenyl)thio)-3-chloro-5-(trifluoromethyl)pyridine

Cat. No.: B1519011
CAS No.: 1053658-57-3
M. Wt: 368.6 g/mol
InChI Key: FMTIQAUSAOPFNI-UHFFFAOYSA-N
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Description

2-((4-Bromophenyl)thio)-3-chloro-5-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique structure, which includes a bromophenylsulfanyl group, a chloro group, and a trifluoromethyl group attached to a pyridine ring

Scientific Research Applications

2-((4-Bromophenyl)thio)-3-chloro-5-(trifluoromethyl)pyridine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, such as medicinal chemistry or material science .

Preparation Methods

The synthesis of 2-((4-Bromophenyl)thio)-3-chloro-5-(trifluoromethyl)pyridine typically involves multiple steps, including the introduction of the bromophenylsulfanyl group, the chloro group, and the trifluoromethyl group onto the pyridine ring. Common synthetic routes include:

    Nucleophilic Substitution Reactions:

    Halogenation Reactions: The chloro group is often introduced via halogenation reactions using chlorinating agents such as thionyl chloride or phosphorus trichloride.

    Trifluoromethylation Reactions: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often utilizing catalysts and controlled reaction environments.

Chemical Reactions Analysis

2-((4-Bromophenyl)thio)-3-chloro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding reduced forms.

    Substitution: The chloro and bromophenylsulfanyl groups can participate in substitution reactions with nucleophiles, leading to the formation of new derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with various aryl or alkyl halides in the presence of catalysts like palladium to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-((4-Bromophenyl)thio)-3-chloro-5-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:

    2-(4-Bromophenyl)pyridine: Lacks the chloro and trifluoromethyl groups, resulting in different chemical and biological properties.

    3-Chloro-5-(trifluoromethyl)pyridine: Lacks the bromophenylsulfanyl group, leading to variations in reactivity and applications.

    2-(4-Bromophenylsulfanyl)pyridine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-3-chloro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrClF3NS/c13-8-1-3-9(4-2-8)19-11-10(14)5-7(6-18-11)12(15,16)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTIQAUSAOPFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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